N'-hydroxy-1-methyltriazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1-methyltriazole-4-carboximidamide: is a chemical compound with the molecular formula C4H7N5O It is known for its unique structure, which includes a triazole ring, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyltriazole-4-carboximidamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of N’-hydroxy-1-methyltriazole-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-1-methyltriazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N’-hydroxy-1-methyltriazole-4-carboximidamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: N’-hydroxy-1-methyltriazole-4-carboximidamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its antiviral and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyltriazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of enzyme catalysis and disruption of metabolic processes .
Comparison with Similar Compounds
- 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-amino-1H-pyrazole-4-carbonitrile
Comparison: N’-hydroxy-1-methyltriazole-4-carboximidamide is unique due to its specific substitution pattern on the triazole ringCompared to similar compounds, it offers a different set of chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H7N5O |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N'-hydroxy-1-methyltriazole-4-carboximidamide |
InChI |
InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7) |
InChI Key |
UXJSKNOALKPRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.